molecular formula C11H10FN3 B8281786 N5-(3-fluorophenyl)-2,5-pyridinediamine

N5-(3-fluorophenyl)-2,5-pyridinediamine

Cat. No.: B8281786
M. Wt: 203.22 g/mol
InChI Key: QWWFBMQBVWIVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N5-(3-fluorophenyl)-2,5-pyridinediamine is a chemical compound with the molecular formula C11H10FN3 and a molecular weight of 203.22 g/mol . As a member of the pyridinediamine family, this compound shares structural similarities with other research chemicals, such as N5-[3-(Trifluoromethoxy)phenyl]pyridine-2,5-diamine, which are utilized in scientific investigations . Compounds of this nature are frequently explored as key intermediates or building blocks in organic synthesis and medicinal chemistry research. For instance, structurally related diaminopyridine compounds have been identified as valuable precursors in the preparation of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are of significant interest in pharmaceutical development . The specific substitution pattern of the 3-fluorophenyl group on the pyridinediamine core may be investigated for its potential influence on the electronic properties and biological activity of resulting compounds. Research applications for this compound are strictly limited to laboratory use. It is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols should be followed during handling, and researchers should consult the relevant safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

5-N-(3-fluorophenyl)pyridine-2,5-diamine

InChI

InChI=1S/C11H10FN3/c12-8-2-1-3-9(6-8)15-10-4-5-11(13)14-7-10/h1-7,15H,(H2,13,14)

InChI Key

QWWFBMQBVWIVAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=CN=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

N2-(4-Aminophenyl)-2,5-Pyridinediamine (CAS 116735-74-1)

Structural Differences :

  • Substitution at the N2 position with a 4-aminophenyl group (vs. N5-3-fluorophenyl).
  • Molecular Formula: C₁₁H₁₂N₄ (vs. C₁₁H₁₀FN₃).

Toxicity Profile :

  • Acute Oral Toxicity (LD₅₀) : 50–300 mg/kg (Category 3) .
  • Mutagenicity : Negative in regressive mutation tests .
  • Regulatory Status : Listed as a toxic substance under South Korea’s K-REACH .

The amino group may also increase reactivity, contributing to its acute toxicity.

2,5-Pyridinediamine (Parent Compound, CAS 4318-76-7)

Structural Simplicity :

  • No aromatic substituents; only two amino groups on the pyridine ring.
  • Molecular Formula : C₅H₇N₃.
  • Molecular Weight : 109.13 g/mol .

Property Comparison :

  • Lipophilicity : Expected lower LogP (unsubstituted vs. fluorophenyl analog’s LogP of 1.58).
  • Applications : Used as a precursor in synthesizing dyes or pharmaceuticals.

Significance : The addition of the 3-fluorophenyl group in the target compound increases molecular weight by ~86% and introduces steric and electronic effects, altering solubility and reactivity.

Positional Isomer: 5-(3-Fluorophenyl)pyridine-3,4-diamine

Structural Variation :

  • Amino groups at 3,4-positions of pyridine (vs. 2,5-positions).
  • Molecular Formula : Identical (C₁₁H₁₀FN₃) but distinct isomerism .

Implications :

  • Isomerism may affect hydrogen bonding, crystal packing, and biological activity.
  • No toxicity data available, unlike the N2-(4-aminophenyl) analog.

Complex Derivatives: N5-Substituted Triazine-Benzimidazole Analogs

Example : N5-[4-(Difluoromethyl-benzimidazolyl)-triazinyl]-2,5-pyridinediamine (CAS 220731-04-4) .

  • Molecular Complexity : Incorporates benzimidazole and triazine moieties.
  • Synthesis : Achieved via coupling reactions (49% yield) .

Relevance : Demonstrates the versatility of 2,5-pyridinediamine as a scaffold for designing multifunctional compounds.

Discussion of Substituent Effects

  • Fluorine vs.
  • Positional Isomerism : 2,5- vs. 3,4-diamine substitution alters electronic distribution, impacting intermolecular interactions and bioavailability.
  • Regulatory Implications: The absence of the target compound in toxicity lists (vs. the N2-aminophenyl analog) suggests substituent position critically influences hazard profiles .

Q & A

Q. What regulatory considerations apply to pyridinediamine derivatives in international research?

  • Guidance :
  • South Korea : Compounds like N2-(4-Aminophenyl)-2,5-pyridinediamine require hazardous chemical licenses under K-REACH .
  • EPA (USA) : Monitor DSSTox entries (e.g., DTXSID00735027) for updates on ecotoxicity classifications .
  • EU REACH : Submit mutagenicity and persistence data for premanufacture notifications .

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